2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide is a chemical compound with a complex structure that includes a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,8-naphthyridine-3-carboxylic acid with m-toluidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(3-methylphenyl)aniline
- 2,3’-Dimethyldiphenylamine
- 2-Methyl-N-(3-methylphenyl)benzenamine
Uniqueness
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine ring system, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its applications.
Properties
CAS No. |
112697-63-9 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-11-5-3-7-14(9-11)20-17(21)15-10-13-6-4-8-18-16(13)19-12(15)2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
ZWKGJYHYDXHBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C3C(=C2)C=CC=N3)C |
Origin of Product |
United States |
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